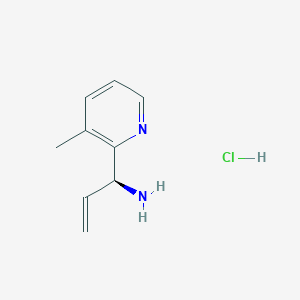
tert-butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is a complex organic compound with a molecular formula of C16H22N2O4. It is characterized by the presence of an azetidine ring, a tert-butyl group, and a benzyloxycarbonylamino moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of tert-butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Attachment of the benzyloxycarbonylamino group: This can be done using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace existing substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
tert-Butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can interact with enzymes, inhibiting their activity by binding to the active site. The azetidine ring can also interact with biological membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate: This compound has a bromomethyl group instead of the benzyloxycarbonylamino group, leading to different reactivity and applications.
tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate:
tert-Butyl 3-(Hydroxymethyl)azetidine-1-carboxylate: The hydroxymethyl group provides different reactivity, particularly in substitution and oxidation reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C19H24N2O6 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
tert-butyl 3-[2-methoxy-2-oxo-1-(phenylmethoxycarbonylamino)ethylidene]azetidine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O6/c1-19(2,3)27-18(24)21-10-14(11-21)15(16(22)25-4)20-17(23)26-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,20,23) |
Clé InChI |
GTVRHHXWQJPRNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



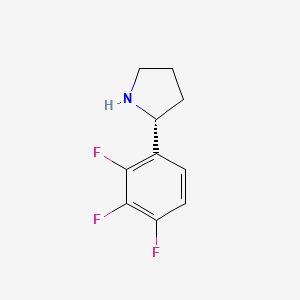

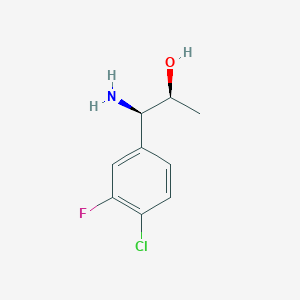



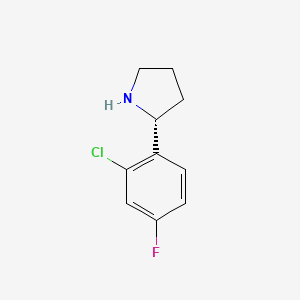
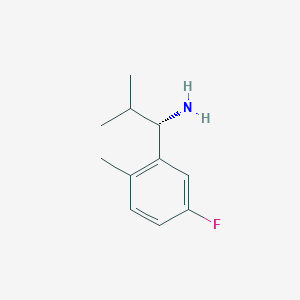
![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate](/img/structure/B13046637.png)
![Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13046640.png)


